molecular formula C22H22FN3O3 B7539654 N-[4-[4-(3-fluorobenzoyl)piperazine-1-carbonyl]phenyl]cyclopropanecarboxamide

N-[4-[4-(3-fluorobenzoyl)piperazine-1-carbonyl]phenyl]cyclopropanecarboxamide

Cat. No. B7539654
M. Wt: 395.4 g/mol
InChI Key: XRGOWLFYFRCPEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-[4-(3-fluorobenzoyl)piperazine-1-carbonyl]phenyl]cyclopropanecarboxamide, also known as FCPC, is a synthetic compound that has gained attention for its potential use in scientific research. FCPC is a cyclopropane derivative that has been shown to have various biochemical and physiological effects, making it a promising tool for research in the fields of neuroscience and pharmacology.

Mechanism of Action

The mechanism of action of N-[4-[4-(3-fluorobenzoyl)piperazine-1-carbonyl]phenyl]cyclopropanecarboxamide is not fully understood, but it is believed to work by binding to specific receptors in the brain and modulating their activity. In particular, N-[4-[4-(3-fluorobenzoyl)piperazine-1-carbonyl]phenyl]cyclopropanecarboxamide has been shown to bind to the 5-HT2A receptor, a subtype of the serotonin receptor, and modulate its activity. This receptor is involved in various neurological processes, including mood regulation, and is a target for several psychiatric drugs.
Biochemical and Physiological Effects:
N-[4-[4-(3-fluorobenzoyl)piperazine-1-carbonyl]phenyl]cyclopropanecarboxamide has been shown to have various biochemical and physiological effects, including modulating the activity of certain brain receptors, increasing levels of certain neurotransmitters, and reducing inflammation. These effects make N-[4-[4-(3-fluorobenzoyl)piperazine-1-carbonyl]phenyl]cyclopropanecarboxamide a promising tool for research in the fields of neuroscience and pharmacology.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[4-[4-(3-fluorobenzoyl)piperazine-1-carbonyl]phenyl]cyclopropanecarboxamide is its specificity for certain receptors in the brain, which allows researchers to investigate the role of these receptors in various neurological processes. However, one limitation of N-[4-[4-(3-fluorobenzoyl)piperazine-1-carbonyl]phenyl]cyclopropanecarboxamide is its complex synthesis method, which can make it difficult to obtain high yields of pure product.

Future Directions

There are several future directions for research involving N-[4-[4-(3-fluorobenzoyl)piperazine-1-carbonyl]phenyl]cyclopropanecarboxamide, including investigating its potential use in the treatment of various neurological disorders, such as depression and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of N-[4-[4-(3-fluorobenzoyl)piperazine-1-carbonyl]phenyl]cyclopropanecarboxamide and its effects on various brain receptors. Finally, the synthesis method for N-[4-[4-(3-fluorobenzoyl)piperazine-1-carbonyl]phenyl]cyclopropanecarboxamide could be optimized to improve yield and purity, making it more accessible for researchers.

Synthesis Methods

The synthesis of N-[4-[4-(3-fluorobenzoyl)piperazine-1-carbonyl]phenyl]cyclopropanecarboxamide involves several steps, including the reaction of 3-fluorobenzoyl chloride with piperazine to form 4-(3-fluorobenzoyl)piperazine, which is then reacted with 4-aminobenzoyl cyclopropane carboxylic acid to form N-[4-[4-(3-fluorobenzoyl)piperazine-1-carbonyl]phenyl]cyclopropanecarboxamide. The process is complex and requires careful control of reaction conditions to ensure high yield and purity.

Scientific Research Applications

N-[4-[4-(3-fluorobenzoyl)piperazine-1-carbonyl]phenyl]cyclopropanecarboxamide has been used in various scientific studies to investigate its potential as a tool for research. One of the most significant applications of N-[4-[4-(3-fluorobenzoyl)piperazine-1-carbonyl]phenyl]cyclopropanecarboxamide is in the field of neuroscience, where it has been shown to modulate the activity of certain brain receptors, such as the serotonin and dopamine receptors. N-[4-[4-(3-fluorobenzoyl)piperazine-1-carbonyl]phenyl]cyclopropanecarboxamide has also been used in studies investigating the role of these receptors in various neurological disorders, such as depression and Parkinson's disease.

properties

IUPAC Name

N-[4-[4-(3-fluorobenzoyl)piperazine-1-carbonyl]phenyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN3O3/c23-18-3-1-2-17(14-18)22(29)26-12-10-25(11-13-26)21(28)16-6-8-19(9-7-16)24-20(27)15-4-5-15/h1-3,6-9,14-15H,4-5,10-13H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRGOWLFYFRCPEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=CC=C(C=C2)C(=O)N3CCN(CC3)C(=O)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-[4-(3-fluorobenzoyl)piperazine-1-carbonyl]phenyl]cyclopropanecarboxamide

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